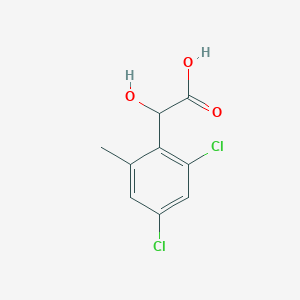
2,4-Dichloro-6-methylmandelic acid
Descripción general
Descripción
2,4-Dichloro-6-methylmandelic acid is a useful research compound. Its molecular formula is C9H8Cl2O3 and its molecular weight is 235.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2,4-Dichloro-6-methylmandelic acid (DCMMA) is a derivative of mandelic acid that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
DCMMA is characterized by its dichlorinated aromatic structure, which contributes to its reactivity and biological interactions. The molecular formula is , and it features two chlorine atoms at the 2 and 4 positions of the aromatic ring, with a methyl group at the 6 position. This structural configuration is crucial for its biological activity.
Antimicrobial Activity
Research has demonstrated that DCMMA exhibits significant antimicrobial properties. Studies indicate that it possesses activity against various bacterial strains, including:
- Staphylococcus aureus : DCMMA shows inhibitory effects with a minimum inhibitory concentration (MIC) as low as 0.0002 µg/mL.
- Escherichia coli : The compound has an MIC of approximately 0.002 µg/mL against this common pathogen.
These findings suggest that DCMMA could be a candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria .
The antimicrobial activity of DCMMA may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways. The presence of chlorine atoms in its structure enhances its lipophilicity, allowing for better membrane penetration and interaction with bacterial targets.
Case Studies and Research Findings
Several studies have investigated the biological effects of DCMMA, providing insights into its pharmacological potential:
- In Vivo Studies : In animal models, administration of DCMMA has been associated with increased liver glycogen content, suggesting potential effects on metabolic processes. For instance, male B6C3F1 mice treated with varying doses showed significant dose-dependent increases in liver glycogen levels at higher concentrations .
- Toxicological Assessments : Toxicity studies indicate that while DCMMA exhibits biological activity, it also requires careful evaluation regarding safety profiles. Long-term exposure in animal studies revealed alterations in liver function markers, necessitating further investigation into its safety .
- Metabolic Pathways : The metabolism of DCMMA involves conjugation processes facilitated by glutathione S-transferases (GSTs), particularly GST-zeta. Variants of this enzyme demonstrate different metabolic activities towards DCMMA, influencing its efficacy and toxicity profiles .
Tables of Biological Activity
| Biological Activity | Target Organism | MIC (µg/mL) |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.0002 |
| Antimicrobial | Escherichia coli | 0.002 |
| Metabolic Effects | Liver (B6C3F1 mice) | Dose-dependent |
Propiedades
IUPAC Name |
2-(2,4-dichloro-6-methylphenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-4-2-5(10)3-6(11)7(4)8(12)9(13)14/h2-3,8,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQSVDFRAMJOAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(C(=O)O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















